Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,2-b]pyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[3,2-b]pyran ring system.
Introduction of Functional Groups:
Methylation: The final step often includes the methylation of the carboxylate group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group (8-oxo) can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the keto group to a hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. These include antimicrobial, antiviral, and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological macromolecules makes them candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure can be exploited to create polymers, coatings, and other materials with desirable characteristics.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with various molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H,8H-pyrano[3,2-b]pyran-3-carbonitrile
- 2-amino-4,5-dihydro-4-arylpyrano indole-3-carbonitriles
Uniqueness
Methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is unique due to its specific combination of functional groups and its structural framework. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
IUPAC Name |
methyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4H-pyrano[3,2-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-22-17(21)13-12(9-5-3-2-4-6-9)15-14(24-16(13)18)11(20)7-10(8-19)23-15/h2-7,12,19H,8,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGCZQYFNMLDBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)OC(=CC2=O)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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